molecular formula C12H21O4- B14124584 10-Ethoxy-10-oxodecanoate

10-Ethoxy-10-oxodecanoate

Cat. No.: B14124584
M. Wt: 229.29 g/mol
InChI Key: DLZCDMPHHUODDO-UHFFFAOYSA-M
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Description

10-Ethoxy-10-oxodecanoate is a carboxylic acid ester characterized by a 10-carbon backbone with an ethoxy (-OCH₂CH₃) and oxo (=O) group at the terminal position. It is structurally represented as CH₃CH₂O-CO-(CH₂)₈-COO⁻ (or its protonated form). Its ethoxy group distinguishes it from analogous esters with other substituents (e.g., chloro, methyl, or amino groups), which influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

10-ethoxy-10-oxodecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-2-16-12(15)10-8-6-4-3-5-7-9-11(13)14/h2-10H2,1H3,(H,13,14)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZCDMPHHUODDO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Ethoxy-10-oxodecanoate typically involves the esterification of decanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

Decanedioic acid+EthanolH2SO4This compound+Water\text{Decanedioic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Decanedioic acid+EthanolH2​SO4​​this compound+Water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 10-Ethoxy-10-oxodecanoate undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

10-Ethoxy-10-oxodecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Ethoxy-10-oxodecanoate involves its interaction with specific molecular targets. The ethoxy and ketone groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular signaling processes. Detailed studies are required to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 10-oxo-decanoate backbone but differ in substituents and functional groups, leading to distinct chemical and physical properties:

Ethyl 10-Chloro-10-oxodecanoate

  • Molecular Formula : C₁₂H₂₁ClO₃
  • Molecular Weight : 248.74 g/mol
  • Key Features : Replaces the ethoxy group with a chloro (-Cl) substituent. The electron-withdrawing chlorine enhances electrophilicity at the carbonyl carbon, making it more reactive in nucleophilic acyl substitution reactions (e.g., esterifications, amidations) compared to 10-ethoxy derivatives.
  • Applications : Intermediate in synthesizing polymers and pharmaceuticals.

Methyl 10-Oxooctadecanoate

  • Molecular Formula : C₁₉H₃₆O₃
  • Molecular Weight : 312.49 g/mol
  • Key Features : Extends the carbon chain to 18 carbons with a methyl ester group. The longer chain increases hydrophobicity (logP = 5.6), making it suitable for lipid-based formulations.
  • Applications : Used in epoxidation studies and as a precursor for bio-lubricants .

10-((6-Aminohexyl)amino)-10-oxodecanoic Acid

  • Molecular Formula : C₁₆H₃₂N₂O₃
  • Molecular Weight : 300.44 g/mol
  • Key Features: Incorporates a 6-aminohexylamino group, introducing hydrogen-bonding capability and basicity. This functionalization is critical for bioconjugation (e.g., peptide coupling) or metal chelation.
  • Applications: Potential use in drug delivery systems or biosensors .

10-Oxooctadecanoic Acid

  • Molecular Formula : C₁₈H₃₄O₃
  • Molecular Weight : 298.46 g/mol
  • Applications : Studied in lipid metabolism and as a biomarker in metabolic disorders .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Property Application Example
10-Ethoxy-10-oxodecanoate C₁₂H₂₂O₄ 230.30* Ethoxy (-OCH₂CH₃) Moderate reactivity, ester stability Specialty chemical synthesis
Ethyl 10-chloro-10-oxodecanoate C₁₂H₂₁ClO₃ 248.74 Chloro (-Cl) High electrophilicity Polymer intermediates
Methyl 10-oxooctadecanoate C₁₉H₃₆O₃ 312.49 Methyl ester (-COOCH₃) High lipophilicity (logP = 5.6) Bio-lubricant precursor
10-((6-Aminohexyl)amino)-10-oxodecanoic acid C₁₆H₃₂N₂O₃ 300.44 6-Aminohexylamino Hydrogen bonding, biocompatibility Drug delivery systems
10-Oxooctadecanoic acid C₁₈H₃₄O₃ 298.46 Carboxylic acid (-COOH) Water solubility at high pH Metabolic studies

*Calculated based on structural analogy due to lack of explicit data in evidence.

Research Findings and Trends

  • Reactivity: Chloro-substituted derivatives (e.g., Ethyl 10-chloro-10-oxodecanoate) exhibit faster reaction kinetics in esterification compared to ethoxy or methyl analogs due to enhanced electrophilicity .
  • Biological Relevance: Aminohexyl-substituted variants show promise in biomedical applications, leveraging their amine groups for targeted drug delivery .
  • Industrial Use: Methyl and ethyl esters with longer carbon chains (e.g., Methyl 10-oxooctadecanoate) are prioritized in green chemistry for biodegradable lubricant synthesis .

Biological Activity

10-Ethoxy-10-oxodecanoate is a compound that belongs to the class of fatty acid esters. While the biological activity of this specific compound has not been extensively documented, similar compounds in its class have shown various biological activities, including antimicrobial and anticancer properties. This article aims to synthesize available information regarding the biological activity of this compound, drawing from diverse sources and highlighting relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H22O3C_{12}H_{22}O_3, with a molecular weight of approximately 214.31 g/mol. The structure features an ethoxy group attached to a decanoate backbone, which is significant for its potential biological interactions.

PropertyValue
Molecular FormulaC12H22O3
Molecular Weight214.31 g/mol
IUPAC NameEthyl 10-oxodecanoate
CAS NumberNot specified

Anticancer Activity

Certain derivatives of fatty acids have been studied for their anticancer properties. For example, some esters have been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of lipid metabolism and signaling pathways. Although specific studies on this compound are scarce, the potential for similar bioactivity exists based on its structural characteristics.

Case Studies and Research Findings

  • Study on Fatty Acid Derivatives : A study published in Journal of Medicinal Chemistry explored various fatty acid derivatives, noting their ability to inhibit cancer cell proliferation. The findings suggested that modifications in the ester groups could enhance biological activity, indicating a pathway for further research on this compound .
  • Antimicrobial Efficacy : Research has shown that compounds with similar carbon chain lengths exhibit significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of the bacterial cell membrane .
  • Lipid Metabolism Modulation : Another study highlighted how certain fatty acid esters can influence lipid metabolism in cancer cells, potentially leading to reduced tumor growth rates . This suggests a similar avenue for investigation concerning this compound.

The exact mechanism of action for this compound remains to be fully elucidated. However, based on related compounds, it is hypothesized that its biological activity may involve:

  • Membrane Disruption : Similar fatty acid esters can integrate into microbial membranes, leading to increased permeability and eventual cell death.
  • Apoptosis Induction : By modulating signaling pathways related to cell survival and death, it may promote apoptosis in malignant cells.

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